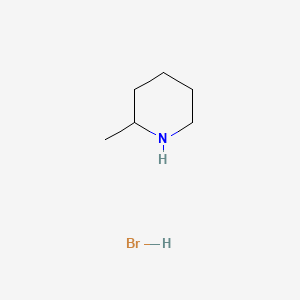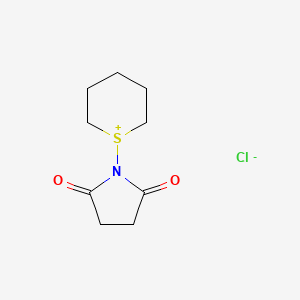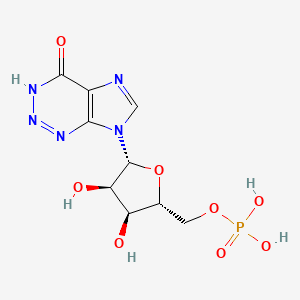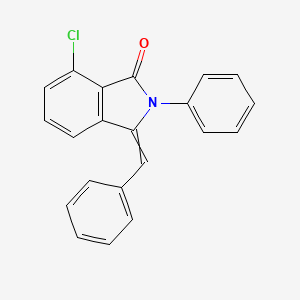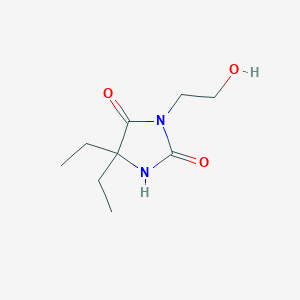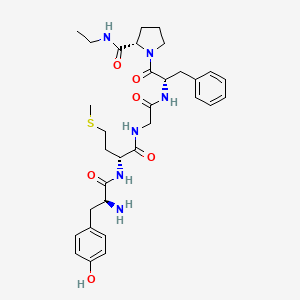![molecular formula C13H30N4O B14483737 Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- CAS No. 64971-38-6](/img/structure/B14483737.png)
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is a complex organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. This process results in the formation of dimethylaminopropionitrile, which is then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and crystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
Propanamide: Another amide with different functional groups and reactivity.
Uniqueness
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is unique due to its multiple dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
64971-38-6 |
|---|---|
Formule moléculaire |
C13H30N4O |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
3-[bis[3-(dimethylamino)propyl]amino]propanamide |
InChI |
InChI=1S/C13H30N4O/c1-15(2)8-5-10-17(12-7-13(14)18)11-6-9-16(3)4/h5-12H2,1-4H3,(H2,14,18) |
Clé InChI |
DIJRQOMXALAFBU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(CCCN(C)C)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
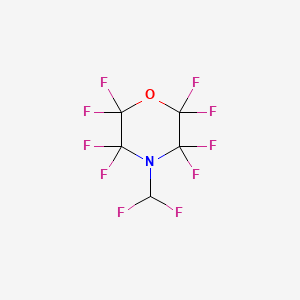
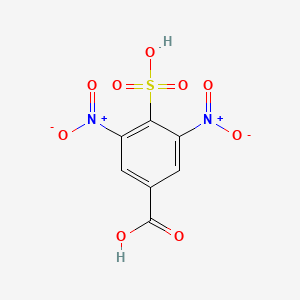
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

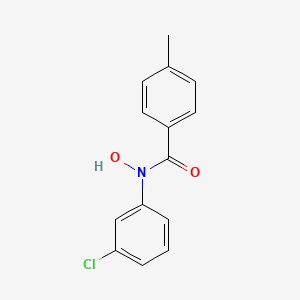
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
